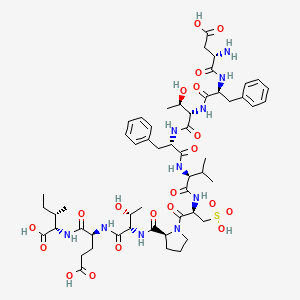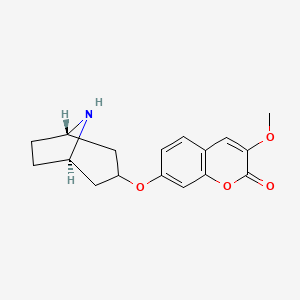
Tyrosine kinase-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosine kinase-IN-6 is a potent inhibitor of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. This phosphorylation process is crucial for regulating various cellular processes, including cell division, growth, and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases characterized by abnormal tyrosine kinase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of pyrazolopyrimidine-based derivatives, which are known for their potent inhibitory activity against tyrosine kinases . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Tyrosine kinase-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are often derivatives of this compound with enhanced potency and selectivity towards specific tyrosine kinases. These derivatives are crucial for developing more effective therapeutic agents .
Aplicaciones Científicas De Investigación
Tyrosine kinase-IN-6 has a wide range of scientific research applications, including:
Mecanismo De Acción
Tyrosine kinase-IN-6 exerts its effects by competitively binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation, survival, and migration. The molecular targets of this compound include various receptor and non-receptor tyrosine kinases involved in cancer progression and other pathological conditions .
Comparación Con Compuestos Similares
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Osimertinib: An inhibitor targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Dasatinib: A multi-targeted kinase inhibitor used for treating chronic myeloid leukemia and acute lymphoblastic leukemia
Uniqueness of Tyrosine kinase-IN-6: this compound is unique due to its high specificity and potency against a broad range of tyrosine kinases. Its ability to inhibit multiple kinases involved in various signaling pathways makes it a versatile tool for research and therapeutic applications. Additionally, its structural features allow for the development of derivatives with improved pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C37H31F2N5O5S |
|---|---|
Peso molecular |
695.7 g/mol |
Nombre IUPAC |
4-ethoxy-N-[3-fluoro-4-[2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C37H31F2N5O5S/c1-2-48-31-12-14-44(26-7-4-24(38)5-8-26)37(46)34(31)36(45)42-25-6-10-30(27(39)19-25)49-32-11-13-40-29-20-33(50-35(29)32)28-9-3-23(21-41-28)22-43-15-17-47-18-16-43/h3-14,19-21H,2,15-18,22H2,1H3,(H,42,45) |
Clave InChI |
LVQQAXADCOEAFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)C=C(S5)C6=NC=C(C=C6)CN7CCOCC7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)




![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)



![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)

